molecular formula C14H22N4O B5648276 (4aS*,8aS*)-2-(2-amino-6-methylpyrimidin-4-yl)octahydroisoquinolin-4a(2H)-ol

(4aS*,8aS*)-2-(2-amino-6-methylpyrimidin-4-yl)octahydroisoquinolin-4a(2H)-ol

Cat. No. B5648276
M. Wt: 262.35 g/mol
InChI Key: SKYHBGLORQDNCN-FZMZJTMJSA-N
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Description

The compound belongs to a class of molecules that combine structural elements of isoquinoline and pyrimidine. Such hybrid compounds often exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial effects. For instance, quinoline-pyrimidine hybrids have been studied for their anticancer activities against various cancer lines, highlighting the importance of synthesizing and studying such compounds for potential therapeutic applications (Toan et al., 2020).

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the preparation of α,β-unsaturated ketones, followed by reaction with guanidine hydrochloride to introduce the pyrimidine moiety. This method has been applied to synthesize 2-amino-6-arylpyrimidin-4-yl derivatives, demonstrating the versatility of synthetic approaches in accessing the desired molecular framework (Toan et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of both isoquinoline and pyrimidine rings, which contribute to their chemical and biological properties. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used to elucidate the structure, confirming the arrangement of atoms and the presence of functional groups critical for activity (Ali et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, N-substitution reactions can introduce additional pharmacophoric elements, enhancing their biological activity or altering their physicochemical properties to improve drug-like characteristics (Harutyunyan et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting their stability, formulation potential, and bioavailability (Bowes et al., 2003).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are integral to the compound's functionality and application. The presence of amino and pyrimidine groups contributes to the compound's ability to engage in hydrogen bonding and other interactions, which can be critical for binding to biological targets (Ali et al., 2021).

properties

IUPAC Name

(4aS,8aS)-2-(2-amino-6-methylpyrimidin-4-yl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-8-12(17-13(15)16-10)18-7-6-14(19)5-3-2-4-11(14)9-18/h8,11,19H,2-7,9H2,1H3,(H2,15,16,17)/t11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYHBGLORQDNCN-FZMZJTMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCC3(CCCCC3C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N)N2CC[C@]3(CCCC[C@H]3C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS*,8aS*)-2-(2-amino-6-methylpyrimidin-4-yl)octahydroisoquinolin-4a(2H)-ol

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